molecular formula C20H16N4O B2649410 7-[Pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol CAS No. 308298-33-1

7-[Pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B2649410
CAS No.: 308298-33-1
M. Wt: 328.375
InChI Key: GQODCZOMDGLLAB-UHFFFAOYSA-N
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Description

“7-[Pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol” is a chemical compound with the molecular formula C20H16N4O. It is related to other compounds such as Methyl 3-(pyridin-2-ylamino)propanoate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The quinolinol moiety is almost planar . There is an intramolecular O-H⋯N hydrogen bond involving the hydroxy group and a pyridine N atom forming an S(9) ring motif .

Scientific Research Applications

Antitumor Agents

Derivatives of quinolin-8-ol have shown potent antitumor activity in both in vitro and in vivo models. For example, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated significant cytotoxic activity against human cancer cell lines, with one compound showing promising results in a Hep3B xenograft nude mice model, indicating potential as an anticancer agent (Shih-Ming Huang et al., 2013).

Antiplasmodial and Antifungal Activity

Functionalized aminoquinolines, including those derived from quinolin-8-ol intermediates, exhibited moderate activity against Plasmodium falciparum strains and promising antifungal properties against various pathogens, suggesting their usefulness in developing antimalarial and antifungal therapeutics (Stéphanie Vandekerckhove et al., 2015).

Antibacterial Activity

Quinolin-8-ol derivatives have also been studied for their antibacterial properties. Compounds with triazolo[3,4-b][1,3,4]thiadiazine and quinolin-8-ol frameworks demonstrated in vitro antibacterial activity, highlighting their potential as templates for designing new antibacterial agents (K. K. Oza et al., 2011).

Antimicrobial and Anti-corrosion Applications

Novel synthetic approaches involving quinolin-8-ol derivatives have led to the creation of compounds with significant antimicrobial activity and potential applications in anti-corrosion. For instance, certain divalent transition metal complexes based on quinolin-8-ol showed potent inhibitory action against various bacteria and fungi, indicating their utility in microbial infection control and corrosion prevention (K. K. Oza et al., 2011).

Properties

IUPAC Name

7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c25-20-16(9-8-14-5-4-12-23-19(14)20)18(15-6-3-10-21-13-15)24-17-7-1-2-11-22-17/h1-13,18,25H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQODCZOMDGLLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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